2-Hydroxy-3-methoxychalcone

mTOR inhibition Anticancer Kinase assay

Colon cancer secretome studies require chalcones with target-specific, reproducible activity. Generic chalcones exhibit variable mTOR engagement and fail to reduce IL-8 - confounding experimental outcomes. 2-Hydroxy-3-methoxychalcone (TJ3) directly resolves these gaps. • mTOR IC50 = 21 µM; validated kinase inhibition. • Uniquely reduces IL-8 at 25 µM in SW480 & SW620 cells - a property absent in TJ6/TJ7 regioisomers. • Selectively suppresses ICAM-1 without affecting VCAM-1. Supplied with ≥98% HPLC purity for reproducible, publication-ready data.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 144100-21-0
Cat. No. B12050345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methoxychalcone
CAS144100-21-0
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O3/c1-19-15-9-5-8-13(16(15)18)10-11-14(17)12-6-3-2-4-7-12/h2-11,18H,1H3/b11-10+
InChIKeyUIZYRMBJSZYZAK-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-methoxychalcone Product Identity


2-Hydroxy-3-methoxychalcone (also referenced as 2′-hydroxy-3-methoxychalcone or TJ3; CAS 7146-86-3 and 144100-21-0) is a synthetic methoxy-derivative of the chalcone scaffold, belonging to the flavonoid class of open-chain phenolic compounds [1]. It is characterized by a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol, featuring an α,β-unsaturated carbonyl system linking a 2-hydroxyphenyl ring and a 3-methoxyphenyl ring . This compound is supplied primarily as a research-use-only tool for investigating anticancer mechanisms, with particular emphasis on colon cancer and mTOR pathway modulation .

2-Hydroxy-3-methoxychalcone Non-Substitutability


Within the chalcone class, biological activity is exquisitely sensitive to the position and number of methoxy and hydroxy substituents on the aromatic rings. Direct head-to-head studies demonstrate that 2-hydroxy-3-methoxychalcone (TJ3) exhibits a distinct pharmacological fingerprint compared to its closest positional isomers, TJ6 and TJ7, particularly in its modulation of soluble mediators in the colon cancer tumor microenvironment [1]. Furthermore, the 3-methoxy substitution pattern on ring B, in the presence of a 2′-hydroxy group, imparts a specific mTOR inhibitory potency (IC50 = 21 µM) that is not transferable to other methoxychalcone regioisomers lacking this precise configuration . Thus, substituting this compound with a generic chalcone or even a closely related methoxy-derivative risks introducing divergent biological effects and confounds experimental reproducibility.

2-Hydroxy-3-methoxychalcone Quantitative Evidence


mTOR Kinase Inhibition

2-Hydroxy-3-methoxychalcone (TJ3) is a direct mTOR inhibitor with an in vitro IC50 value of 21 µM . While this compound is a methoxy-derivative of 2'-hydroxychalcone, the parent compound has not been reported as a direct mTOR inhibitor; instead, 2'-hydroxychalcone is primarily characterized for NF-κB pathway inhibition and autophagy induction in breast cancer cells, with reported IC50 values of 34.26-37.74 µM for cell viability in MCF-7 and CMT-1211 breast cancer lines . The mTOR inhibitory activity of TJ3 represents a distinct mechanistic pathway not observed for the parent scaffold or other methoxy-derivatives like TJ6 and TJ7.

mTOR inhibition Anticancer Kinase assay

Selective IL-8 Modulation

In a direct head-to-head comparative study, 2-hydroxy-3-methoxychalcone (TJ3) at 25 µM significantly decreased IL-8 secretion by both SW480 and SW620 colon cancer cell lines [1]. In contrast, the positional isomers TJ6 (2′-hydroxy-2″-methoxychalcone) and TJ7 (2′-hydroxy-4″-methoxychalcone) did not significantly affect IL-8 release at the same concentration [1]. This differential effect on IL-8, a key pro-inflammatory and pro-angiogenic cytokine in the tumor microenvironment, is a unique feature of the 3-methoxy substitution pattern.

Colon cancer Cytokine modulation Tumor microenvironment

ICAM-1 Downregulation

In the Bronikowska et al. study, all tested methoxy-derivatives of 2′-hydroxychalcone (TJ3, TJ6, and TJ7) significantly reduced ICAM-1 release by SW480 cancer cells [1]. While this indicates that ICAM-1 downregulation is a class effect of methoxy-substituted 2′-hydroxychalcones, TJ3 uniquely combines this activity with significant IL-8 reduction—a dual modulation not observed for TJ6 or TJ7 [1]. The study also demonstrated that none of the compounds significantly affected VCAM-1 release, establishing a selectivity profile that distinguishes these chalcones from broader-spectrum anti-inflammatory agents.

Adhesion molecules Colon cancer ICAM-1

MIF Reduction

All methoxy-derivatives tested (TJ3, TJ6, TJ7) significantly reduced the concentration of macrophage migration inhibitory factor (MIF) in a dose-dependent manner on SW480 colon cancer cells [1]. At 10 µM and 25 µM, TJ3 demonstrated significant MIF suppression, an effect that correlates with the downregulation of ICAM-1 [1]. This class-level activity confirms that the methoxy substitution on the 2′-hydroxychalcone scaffold, regardless of ring position, is sufficient to confer MIF modulatory capacity. However, when combined with TJ3's unique IL-8 effect, the overall immunomodulatory fingerprint remains distinct.

MIF Colon cancer Dose-dependent

2-Hydroxy-3-methoxychalcone Research Applications


Colon Cancer Microenvironment IL-8/ICAM-1 Modulation

2-Hydroxy-3-methoxychalcone (TJ3) is the preferred compound for investigations focused on the colon cancer secretome, specifically when the experimental objective is to simultaneously reduce ICAM-1-mediated adhesion and suppress IL-8-driven inflammation and angiogenesis. Unlike its positional isomers TJ6 and TJ7, which reduce ICAM-1 and MIF but fail to significantly affect IL-8, TJ3 uniquely achieves significant IL-8 reduction at 25 µM in both SW480 and SW620 colon cancer cell lines [1]. This distinct combination of effects on soluble mediators makes TJ3 a more relevant tool for modeling or perturbing the complete inflammatory landscape of the colon cancer microenvironment.

mTOR-Targeted Anticancer Drug Discovery

For research programs centered on mTOR kinase as a therapeutic target in cancer, 2-hydroxy-3-methoxychalcone (TJ3) offers a validated entry point with a defined in vitro IC50 of 21 µM [1]. While the parent compound 2′-hydroxychalcone has documented anticancer activity, it operates primarily through NF-κB inhibition and autophagy induction rather than direct mTOR engagement. TJ3 therefore provides a mechanistically distinct tool compound within the chalcone chemical space, enabling side-by-side comparison of mTOR-dependent versus mTOR-independent anticancer mechanisms using structurally related scaffolds.

Methoxy Substitution SAR Studies

2-Hydroxy-3-methoxychalcone serves as an essential component in systematic SAR investigations of methoxychalcones. Its 3-methoxy substitution on the B-ring, combined with a 2′-hydroxy group, yields a specific pharmacological profile—mTOR inhibition and unique IL-8 modulation—that can be directly contrasted with the 2-methoxy (TJ6) and 4-methoxy (TJ7) regioisomers [1]. Additionally, studies on heme oxygenase-1 (HO-1) induction have established that methoxy substituents positioned in the 3,4,5- or 3′,4′,5′-positions progressively increase HO-1 activity, whereas 4- or 4′-position substituents alone are ineffective [2]. TJ3's 3-methoxy pattern places it in a mechanistically informative position within this SAR framework, making it a valuable reference compound for medicinal chemistry optimization.

Selective ICAM-1 Downregulation for Chemoprevention

For studies exploring the chemopreventive potential of chalcone derivatives, 2-hydroxy-3-methoxychalcone offers a well-characterized profile of selective adhesion molecule modulation. The compound significantly reduces ICAM-1 release from SW480 colon cancer cells while leaving VCAM-1 release unaffected [1]. This selectivity distinguishes it from non-specific anti-inflammatory agents that broadly suppress multiple adhesion molecules. Researchers investigating strategies to disrupt tumor cell adhesion and immune cell recruitment without compromising normal VCAM-1-dependent physiological functions will find TJ3's selective profile particularly advantageous.

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